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Cat. No.: B15487787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aluminum-molybdenum (Al-Mo)

binary phase diagram. The information is curated for researchers and scientists, with a focus

on clear data presentation, detailed experimental methodologies, and visual representations of

the system's behavior. While this guide is primarily aimed at materials scientists, the principles

of phase equilibria and characterization are broadly applicable across scientific disciplines.

Introduction to the Aluminum-Molybdenum System
The aluminum-molybdenum system is of significant interest for the development of high-

temperature structural materials, particularly for aerospace and other demanding applications.

The formation of various intermetallic compounds (aluminides) at different compositions and

temperatures imparts a range of mechanical and physical properties to Al-Mo alloys. A

thorough understanding of the phase diagram is therefore crucial for predicting the

microstructure and performance of these materials.

The Al-Mo Phase Diagram
The Al-Mo phase diagram is characterized by a series of intermetallic compounds and several

invariant reactions. The diagram presented here is a composite based on critically assessed

data from various experimental and computational studies.

Quantitative Data Summary
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The following tables summarize the key quantitative data for the Al-Mo system, including the

invariant reactions and the crystal structures of the identified intermetallic phases.

Invariant Reactions
The invariant reactions in the Al-Mo system dictate the phase transformations that occur at

specific temperatures and compositions upon heating or cooling.
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Reaction
Type

Temperat
ure (°C)

Reaction

Liquid
Composit
ion (at.%
Mo)

Solid
Phase 1
Composit
ion (at.%
Mo)

Solid
Phase 2
Composit
ion (at.%
Mo)

Solid
Phase 3
Composit
ion (at.%
Mo)

Peritectic ~2150
L + (Mo) ↔

Mo3Al
- ~100 25 -

Peritectic ~1720
L + Mo3Al

↔ AlMo3
43.8 25 71.6 -

Peritectic ~1570
L + AlMo3

↔ Al8Mo3
35.5 71.6 27.3 -

Eutectic ~1541

L ↔

Al8Mo3 +

Al63Mo37

30.8 27.3 37 -

Eutectoid ~1470

Al63Mo37

↔ AlMo3 +

Al8Mo3

- 37 71.6 27.3

Peritectic ~1222
L + Al8Mo3

↔ Al3Mo
6.3 27.3 25 -

Peritectic ~1152
L + Al3Mo

↔ Al4Mo
4.8 25 20 -

Peritectic ~994

L + Al4Mo

↔

Al17Mo4

2.3 20 19 -

Peritectic ~945

L +

Al17Mo4

↔

Al22Mo5

1.7 19 18.5 -

Eutectoid ~942

Al4Mo ↔

Al3Mo +

Al17Mo4

- 20 25 19
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Peritectic ~846

L +

Al22Mo5

↔ Al5Mo

0.8 18.5 16.7 -

Peritectic ~712
L + Al5Mo

↔ Al12Mo
- 16.7 7.7 -

Eutectic ~660
L ↔ (Al) +

Al12Mo
~0.1 0 7.7 -

Note: The exact temperatures and compositions of the invariant reactions can vary slightly

between different literature sources.

Intermetallic Phases
The Al-Mo system contains a large number of stable intermetallic compounds, each with a

distinct crystal structure.

Phase Formula Crystal System Space Group

Mo3Al Mo3Al Cubic Pm-3n

AlMo3 AlMo3 Cubic Pm-3n

Al8Mo3 Al8Mo3 Monoclinic C2/m

Al63Mo37 - - -

Al3Mo Al3Mo Monoclinic C2/m

Al4Mo Al4Mo Monoclinic C2/c

Al17Mo4 Al17Mo4 Monoclinic C2/m

Al22Mo5 Al22Mo5 - -

Al5Mo Al5Mo Rhombohedral R-3c

Al12Mo Al12Mo Body-Centered Cubic Im-3
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Note: The crystal structure of some phases, like Al63Mo37 and Al22Mo5, are not fully

characterized in all literature.

Experimental Protocols
The determination of the Al-Mo phase diagram relies on a combination of experimental

techniques to identify phase transitions and characterize the composition and structure of the

phases present at equilibrium.

Sample Preparation
Alloy Synthesis: High-purity aluminum (99.99% or higher) and molybdenum (99.95% or

higher) are used as starting materials. The elements are weighed to the desired atomic

percentages for each alloy composition.

Arc Melting: The weighed elements are typically melted together in a non-consumable

tungsten electrode arc furnace. To ensure homogeneity, the resulting alloy buttons are

flipped and re-melted several times. The melting is performed under an inert atmosphere,

such as high-purity argon, to prevent oxidation.

Homogenization Annealing: The as-cast alloys are sealed in quartz ampoules under a partial

pressure of argon. They are then annealed at elevated temperatures for extended periods

(e.g., several hundred hours) to achieve a homogeneous and equilibrium microstructure. The

annealing temperature is chosen to be below the solidus temperature of the alloy.

Quenching: After annealing, the samples are rapidly quenched in water or brine to retain the

high-temperature phase constitution at room temperature for subsequent analysis.

Differential Thermal Analysis (DTA)
Objective: To determine the temperatures of phase transformations (e.g., solidus, liquidus, and

invariant reactions).

Methodology:

A small, representative piece of the homogenized alloy (typically 10-50 mg) is placed in a

sample crucible (e.g., alumina or platinum). An inert reference material (e.g., alumina

powder) is placed in an identical crucible.
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The sample and reference are heated and cooled at a controlled rate (e.g., 5-20 K/min) in a

DTA apparatus under a protective, inert atmosphere (e.g., flowing argon).

Thermocouples measure the temperature of both the sample and the reference. The

temperature difference (ΔT) between the sample and the reference is recorded as a function

of the sample temperature.

Endothermic or exothermic events in the sample, corresponding to phase transformations,

result in a deviation of the ΔT signal from the baseline. The onset temperature of these

peaks is taken as the transformation temperature.

X-ray Diffraction (XRD)
Objective: To identify the crystal structures of the phases present in the alloys.

Methodology:

The quenched alloy samples are prepared for XRD analysis by either polishing a flat surface

or grinding a portion of the sample into a fine powder.

The prepared sample is mounted in an X-ray diffractometer.

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

The diffracted X-rays are detected at various angles (2θ) as the sample or the detector is

rotated.

The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline

phases present.

The positions and relative intensities of the diffraction peaks are compared to standard

diffraction databases (e.g., the Powder Diffraction File from the International Centre for

Diffraction Data) to identify the phases. Lattice parameters can also be refined from the

diffraction data.

Electron Probe Microanalysis (EPMA)
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Objective: To determine the elemental composition of the individual phases within the

microstructure.

Methodology:

The quenched alloy samples are mounted in an epoxy resin, ground, and polished to a

mirror-like finish.

The polished samples are coated with a thin layer of conductive material (e.g., carbon) to

prevent charging under the electron beam.

The sample is placed in the EPMA instrument. A focused beam of high-energy electrons is

scanned across the surface of the sample.

The interaction of the electron beam with the sample generates characteristic X-rays, with

energies/wavelengths specific to the elements present.

Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the

characteristic X-rays for each element of interest.

The measured X-ray intensities from the unknown phases are compared to those obtained

from pure element or standard compound references under the same analytical conditions.

A ZAF correction procedure (correcting for atomic number, absorption, and fluorescence

effects) is applied to convert the intensity ratios into quantitative elemental concentrations.

Visualization of Phase Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of key

invariant reactions in the Al-Mo system.
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Click to download full resolution via product page

Caption: Eutectic reaction in the Al-Mo system.
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Caption: Peritectic reaction in the Al-Mo system.
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Caption: Eutectoid reaction in the Al-Mo system.

Conclusion
The aluminum-molybdenum phase diagram is complex, featuring a multitude of intermetallic

compounds and invariant reactions. A comprehensive understanding of this system, facilitated

by the experimental techniques and data presented in this guide, is essential for the design and

development of advanced Al-Mo alloys with tailored properties for high-performance

applications. The continued refinement of the phase diagram through both experimental

investigation and computational modeling, such as the CALPHAD (Calculation of Phase

Diagrams) approach, will further enhance our ability to predict and control the microstructure

and behavior of these important materials.

To cite this document: BenchChem. [An In-depth Technical Guide to the Aluminum-
Molybdenum Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15487787#phase-diagram-of-the-aluminum-
molybdenum-system]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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